molecular formula C7H11ClN2O2 B14089063 2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride

2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride

Cat. No.: B14089063
M. Wt: 190.63 g/mol
InChI Key: DOMZTFRMPWXQQX-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethyl-substituted imidazole ring attached to an acetic acid moiety, forming a hydrochloride salt. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . The process involves the addition of a nitrile to form the imidazole ring, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetic acid moiety enhances the compound’s solubility and facilitates its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dimethyl-1H-imidazol-2-yl)thioacetamide: Similar structure but with a thioacetamide group instead of acetic acid.

    4,5-dimethyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of acetic acid.

    2-(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Contains a pyridine ring instead of acetic acid.

Uniqueness

2-(4,5-dimethyl-1H-imidazol-2-yl)aceticacidhydrochloride is unique due to its specific combination of a dimethyl-substituted imidazole ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-4-5(2)9-6(8-4)3-7(10)11;/h3H2,1-2H3,(H,8,9)(H,10,11);1H

InChI Key

DOMZTFRMPWXQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CC(=O)O)C.Cl

Origin of Product

United States

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